4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
The compound “4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains functional groups such as an amide, a ketone, and a methoxy group. These functional groups suggest that the compound may have interesting chemical properties .
Scientific Research Applications
Antidiabetic Screening
A study by Lalpara et al. (2021) focuses on the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives. These compounds, including 4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, were evaluated for their antidiabetic activity using the α-amylase inhibition assay. This research highlights the potential of these derivatives in the development of antidiabetic drugs (Lalpara et al., 2021).
Antiplatelet and Anticardiac Activity
Chatterjee et al. (2010) reported on the synthesis of ethyl-1-carbamoyl-4-(2 or 4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This compound showed significant antiplatelet activity and moderate anticardiac activity. This discovery suggests the potential use of these compounds in cardiovascular therapies (Chatterjee et al., 2010).
Thermodynamic Properties
Klachko et al. (2020) explored the thermodynamic properties of various esters, including ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The study involved combustion energies and enthalpy calculations, demonstrating the chemical's potential for various scientific applications (Klachko et al., 2020).
Synthesis through Biginelli Reaction
Gein et al. (2018) conducted a study on the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via the Biginelli reaction. This method offers a more efficient approach to synthesizing such compounds, which can be crucial in pharmaceutical and chemical research (Gein et al., 2018).
Antifungal Activity
Hanafy (2011) investigated the antifungal activity of new pyrido[2,3-d]pyrimidine derivatives. These derivatives, including this compound, displayed significant efficacy against fungal infections, indicating their potential as antifungal agents (Hanafy, 2011).
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-16(18(23)21-14-8-4-3-5-9-14)17(22-19(24)20-12)13-7-6-10-15(11-13)25-2/h3-11,17H,1-2H3,(H,21,23)(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVHRAWYMQVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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